propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a 2,5-dimethoxyphenyl group and an acetate ester moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with isopropyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other similar compounds such as:
2-{[3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
The uniqueness of this compound lies in its specific ester moiety and the presence of the 2,5-dimethoxyphenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-6-5-14-9-18(22(24)29-20(14)11-16)17-10-15(25-3)7-8-19(17)26-4/h5-11,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZBVILTANEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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